Dapagliflozin Ortho Isomer is a chemical compound that serves as an impurity of the widely used drug dapagliflozin, which is classified as a sodium-glucose cotransporter 2 inhibitor. This compound plays a significant role in pharmaceutical research, particularly in the synthesis and quality control of dapagliflozin. Dapagliflozin itself is utilized primarily for the management of type 2 diabetes by promoting the excretion of glucose through urine.
Dapagliflozin Ortho Isomer, with the Chemical Abstracts Service number 2040305-05-1, is derived from the synthesis processes involved in producing dapagliflozin. The isomer's structure and properties are closely related to those of its parent compound, which has been developed by Bristol Myers Squibb and AstraZeneca.
This compound falls under the category of organic compounds and specifically belongs to the class of glycosides, which are characterized by a sugar moiety linked to another functional group. In terms of its chemical classification, it is recognized as an impurity related to dapagliflozin.
The synthesis of Dapagliflozin Ortho Isomer involves several key steps that utilize various chemical reactions. A notable method includes:
The synthesis often requires precise control over reaction conditions, including temperature and solvent choice. For instance, reactions may be conducted under inert atmospheres and at low temperatures (e.g., -78 °C) to prevent unwanted side reactions .
Dapagliflozin Ortho Isomer has a molecular formula of and a molecular weight of approximately . The structural representation includes:
The Dapagliflozin Ortho Isomer participates in several chemical reactions typical for organic compounds:
These reactions are crucial for both synthesizing the ortho isomer and understanding its behavior in various chemical environments .
The reaction conditions often include using Lewis acids like boron trifluoride diethyl etherate to facilitate transformations, particularly in deprotection steps .
Dapagliflozin Ortho Isomer itself does not have a direct therapeutic action but serves as an important reference for understanding the pharmacodynamics of dapagliflozin. The mechanism by which dapagliflozin operates involves:
This mechanism helps manage blood sugar levels independently of insulin pathways, making it effective even in insulin-resistant patients .
Dapagliflozin Ortho Isomer serves primarily as a reference material in pharmaceutical development and quality control processes associated with dapagliflozin production. It aids researchers in ensuring the purity and efficacy of dapagliflozin formulations by providing insights into potential impurities generated during synthesis.
Additionally, understanding this ortho isomer contributes to broader research on SGLT2 inhibitors, enhancing knowledge about their pharmacological profiles and safety profiles for diabetic treatments .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4